1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid

説明

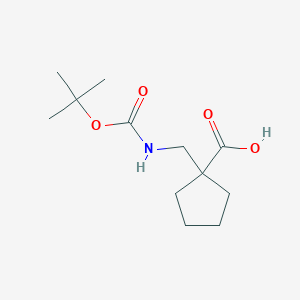

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid (CAS: 204514-22-7) is a Boc-protected amino acid derivative with the molecular formula C₁₂H₂₁NO₄ and a molar mass of 243.3 g/mol . Structurally, it features a cyclopentane ring substituted with a carboxylic acid group and a Boc-protected aminomethyl group. This compound is primarily utilized as a pharmaceutical intermediate in organic synthesis, particularly in peptide and drug development . Key physical properties include a predicted density of 1.129 g/cm³, boiling point of 390.2°C, and pKa of 4.63 . It is stored under sealed refrigeration (2–8°C) to maintain stability .

特性

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCQGYCDQVOYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589244 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204514-22-7 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Boc Protection of Amino Group on Cyclopentanecarboxylic Acid Derivatives

- Starting Materials: Cyclopentanecarboxylic acid derivatives containing a free amino group.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine (TEA).

- Solvent: Dichloromethane (DCM) or acetone.

- Conditions: Room temperature, typically for several hours to overnight.

- Procedure: The amino group is reacted with Boc2O in the presence of TEA to afford the Boc-protected amino acid. The reaction is monitored by thin-layer chromatography (TLC) or other analytical techniques to confirm completion.

- Workup: After reaction completion, the mixture is washed to remove excess reagents and by-products, followed by solvent evaporation and purification, often by extraction and drying under reduced pressure.

This method yields the Boc-protected amino acid with high purity and moderate to good yields (typically around 60-70%) depending on reaction scale and conditions.

Alternative Synthetic Routes via Aminocyclopentane Intermediates

An alternative approach involves multi-step synthesis starting from cyclopentanone:

- Step 1: Conversion of cyclopentanone to 1-aminocyclopentane carbonitrile by amination.

- Step 2: Acylation of 1-aminocyclopentane carbonitrile with valeroyl chloride in the presence of triethylamine and dichloromethane to form N-(1-cyanocyclopentyl)pentanamide.

- Step 3: Hydrolysis of the nitrile and amide groups using a mixture of hydrochloric acid and acetic acid at elevated temperature (~60°C) for about 24 hours to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.

- Step 4: Subsequent Boc protection of the amino group as described above.

This process is optimized to reduce impurities, especially unreacted amide intermediates, by using a combination of hydrochloric acid and acetic acid during hydrolysis, achieving impurity levels below 0.5%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM or acetone | Room temperature | 12-20 hours | 60-70 | Reaction monitored by TLC; workup involves extraction |

| Acylation | Valeroyl chloride, triethylamine, DCM | 5–10 °C | 2–3 hours | High | Controlled addition to maintain temperature |

| Hydrolysis | HCl + Acetic acid mixture | 60 °C | 24 hours | High | Combination reduces unreacted amide impurities |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ¹H-NMR in DMSO-d6 shows characteristic signals for Boc group and cyclopentane protons.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, particularly for Boc protection.

- High-Performance Liquid Chromatography (HPLC): Confirms purity, typically >90% after purification.

- Mass Spectrometry (MS): Confirms molecular weight and identity of the product.

Summary of Key Findings

- The Boc protection of the amino group on cyclopentanecarboxylic acid derivatives is the most straightforward and commonly used method.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.

- Multi-step synthetic routes starting from cyclopentanone allow access to various intermediates and can be optimized for industrial scale-up.

- Use of acid mixtures (HCl and acetic acid) during hydrolysis significantly reduces impurities in related intermediate synthesis.

- The final compound is typically isolated as a white solid with high purity suitable for further synthetic applications.

化学反応の分析

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid has several scientific research applications, including:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes

作用機序

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions. This mechanism is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

類似化合物との比較

1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS: 88950-64-5)

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

- Synthesis: Prepared via asymmetric hydrogenation or enzymatic resolution, unlike the racemic synthesis of the parent compound .

1-{(tert-Butoxy)carbonylamino}cyclopentane-1-carboxylic acid (CAS: 1528456-18-9)

- Molecular Formula: C₁₀H₁₇NO₄

- Key Differences: N-Methylation of the amino group reduces hydrogen-bonding capacity, impacting solubility and receptor interactions. Lower molar mass (243.31 g/mol) compared to the parent compound .

Functional Analogues

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (CAS: 120728-10-1)

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 107259-05-2)

- Key Differences :

Stability and Reactivity

- Cyclopentane vs. Cyclopropane : The cyclopentane ring in the target compound offers greater conformational flexibility and lower ring strain compared to cyclopropane derivatives, enhancing stability under acidic conditions .

- Boc Group Stability : All analogs share susceptibility to Boc deprotection under strong acids (e.g., TFA) but exhibit variability in hydrolysis rates due to steric effects .

生物活性

Overview

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid (CAS Number: 204514-22-7) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The structural formula is represented as , with a molecular weight of approximately 243.299 g/mol.

The compound exhibits the following physical properties:

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 355.4 ± 12.0 °C at 760 mmHg

- Flash Point : 168.7 ± 19.6 °C

- LogP : 1.62, indicating moderate lipophilicity.

Biological Activity

Research into the biological activity of this compound has focused on its potential roles in various biochemical pathways, particularly in relation to its structural analogs and derivatives.

Neuroprotective Effects

There is emerging evidence suggesting that amino acid derivatives can influence neuroprotective mechanisms. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. The presence of the Boc group may enhance the stability and bioavailability of such compounds, potentially leading to improved therapeutic outcomes in neurological disorders.

Case Studies and Research Findings

Safety and Toxicology

Despite its potential therapeutic applications, safety assessments indicate that this compound can be harmful if inhaled or ingested, as noted in material safety data sheets (MSDS). Proper handling protocols should be observed to mitigate risks associated with exposure .

Q & A

Q. What are the recommended synthetic routes for 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amine functionality via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .

- Step 2 : Functionalize the cyclopentane ring with a carboxylic acid group using carboxylation reagents like CO₂ or malonate esters, followed by hydrolysis .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures using NMR (¹H/¹³C) and LC-MS .

- Note : Analogous compounds (e.g., 1-((Boc-amino)cyclobutanecarboxylic acid) follow similar protocols, suggesting compatibility with cyclopentane systems .

Q. How can researchers optimize the purification of this compound?

Methodological Answer:

- Crystallization : Use solvent systems like ethyl acetate/hexane or dichloromethane/methanol for recrystallization, leveraging the compound’s moderate polarity .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-purity isolation, especially if byproducts arise during Boc deprotection .

- Quality Control : Validate purity (>95%) via NMR (absence of extraneous peaks) and HPLC (single retention peak) .

Advanced Research Questions

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Steric Effects : The Boc group reduces nucleophilicity of the adjacent amine, requiring activators like HATU or DCC for efficient coupling. Comparative studies with unprotected amines show slower reaction kinetics .

- Mitigation Strategy : Use microwave-assisted synthesis to enhance reaction rates or switch to milder coupling agents (e.g., EDCI) to minimize side reactions .

- Validation : Monitor reaction progress via FT-IR (disappearance of N-H stretches) and ¹³C NMR (appearance of carbonyl signals) .

Q. How can researchers address contradictory spectroscopic data during characterization?

Methodological Answer:

- Case Example : If NMR shows unexpected splitting patterns, consider dynamic rotational barriers in the cyclopentane ring or Boc group conformation. Computational modeling (DFT) can predict preferred conformers .

- Cross-Validation : Use complementary techniques:

- Reference Analogues : Compare with structurally similar compounds (e.g., cyclobutane or piperidine derivatives) to identify trends in chemical shifts .

Q. What strategies ensure stability during long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or cyclopentane-carboxylic acid) .

- Formulation : Lyophilize the compound as a sodium salt to enhance shelf life if aqueous solubility is critical .

Q. How does this compound compare to its structural analogs in enzyme inhibition assays?

Methodological Answer:

- Case Study : Replace the cyclopentane ring with cyclopropane (e.g., (1R,2R)-Boc-amino-cyclopropanecarboxylic acid) to assess rigidity’s impact on binding affinity. Fluorescence polarization assays can quantify Ki values .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., difluoromethyl) to modulate pKa of the carboxylic acid, altering interactions with catalytic residues .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate structural modifications with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。